molecular formula C87H110S2 B1496593 1,2-b]Thiophene

1,2-b]Thiophene

Cat. No.: B1496593
M. Wt: 1219.9 g/mol
InChI Key: KPLSABCAPWYTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphtho[1,2-b]thiophene is a polycyclic aromatic compound with the molecular formula C12H8S and a molecular weight of 184.26 g/mol . This fused heteroaromatic system serves as a privileged building block in materials science and medicinal chemistry. In organic electronics, thiophene-based oligomers and polymers like naphtho[this compound are central to developing advanced organic semiconductors . Their versatile properties enable applications in organic solar cells for efficient energy conversion, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs), prized for their flexibility, low-cost processing, and tunable electronic properties via chemical synthesis . The compound's rich electron density and large, rigid conjugated structure make it an excellent electron donor in conjugated polymer photovoltaic materials, increasing polymer backbone rigidity, enhancing structural stability, and improving optical performance and crystallinity in the solid state . In the biomedical field, thiophene derivatives are recognized as a privileged pharmacophore, with the thiophene moiety ranking 4th among US FDA-approved sulfur-containing small drug molecules over the last decade . Specific fluorescent thiophene oligomers have been engineered as optical probes for diagnosing protein misfolding diseases, such as Alzheimer's and prion diseases, by exhibiting spectral shifts upon binding to amyloid fibrils . Furthermore, the compound is utilized in analytical chemistry and pharmacokinetics, where it can be separated and analyzed using reverse-phase (RP) HPLC methods . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C87H110S2

Molecular Weight

1219.9 g/mol

IUPAC Name

5,5,23,23-tetrakis(4-hexylphenyl)-14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene

InChI

InChI=1S/C87H110S2/c1-7-13-19-25-27-33-57-85(58-34-28-26-20-14-8-2)79-63-75-81(86(77-55-59-88-83(75)77,69-47-39-65(40-48-69)35-29-21-15-9-3)70-49-41-66(42-50-70)36-30-22-16-10-4)61-73(79)74-62-82-76(64-80(74)85)84-78(56-60-89-84)87(82,71-51-43-67(44-52-71)37-31-23-17-11-5)72-53-45-68(46-54-72)38-32-24-18-12-6/h39-56,59-64H,7-38,57-58H2,1-6H3

InChI Key

KPLSABCAPWYTRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC3=C(C=C2C4=CC5=C(C=C41)C6=C(C5(C7=CC=C(C=C7)CCCCCC)C8=CC=C(C=C8)CCCCCC)C=CS6)C(C9=C3SC=C9)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)CCCCCCCC

Origin of Product

United States

Advanced Synthetic Methodologies for Thieno 3,2 B Thiophene and Its Analogues

Classical Annulation and Cyclization Approaches to the Thieno[3,2-b]thiophene (B52689) Core

Ring Closure Reactions via Carbon-Sulfur Bond Formation

A primary strategy for the synthesis of thieno[3,2-b]thiophenes involves the formation of one or more carbon-sulfur (C-S) bonds to close the second thiophene (B33073) ring. rsc.org These reactions are fundamental to building the heterocyclic core.

One common approach starts with a 3-substituted thiophene. For example, 3-bromothiophene (B43185) can be lithiated and then reacted with elemental sulfur, followed by an α-haloester. Subsequent cyclization, often promoted by a dehydrating agent like polyphosphoric acid (PPA), yields the thieno[3,2-b]thiophene core. nih.govfrontiersin.orgacs.org A variation of this involves the reaction of a 3-lithiothiophene intermediate with a disulfide, followed by acid-catalyzed cyclization. encyclopedia.pub

Another classical method is the Fiesselmann thiophene synthesis, which has been adapted for creating the thieno[3,2-b]thiophene system. This typically involves the condensation of a 3-chlorothiophene-2-carboxylate with methyl thioglycolate in the presence of a base like potassium tert-butoxide, leading to the fused ring system. researchgate.net

More direct C-S bond-forming cyclizations have also been explored. For instance, a palladium-catalyzed process can achieve the synthesis of dibenzothiophene (B1670422) derivatives through the cleavage and coupling of C-H and C-S bonds, a mechanistically distinct approach that avoids the need for pre-functionalized starting materials like organohalides or thiols. rsc.orgnih.gov

Photochemical Cyclization Strategies

Photochemical methods offer an alternative pathway for the construction of the thieno[3,2-b]thiophene skeleton. These reactions utilize light to induce cyclization, often through the formation of a new C-C or C-S bond. An example includes the iodine-promoted photocyclization of appropriately substituted diarylthiophenes to generate the fused ring system. bohrium.com This approach highlights the use of photochemistry to drive the key ring-forming step.

Vapor-Phase Catalytic Methods

For large-scale synthesis, vapor-phase catalytic reactions provide a powerful, albeit specialized, approach. A notable example is the reaction of 2-(2-thienyl)ethanol with carbon disulfide at high temperatures (around 550 °C) over a catalyst. rsc.orgresearchgate.netrsc.org This method allows for the production of multigram quantities of the parent thieno[3,2-b]thiophene. The yield of this reaction is sensitive to parameters such as reaction temperature and catalyst contact time. rsc.org

Starting Material Reagents Conditions Product Yield Reference
2-(2-Thienyl)ethanolCarbon Disulfide550 °C, Vapor PhaseThieno[3,2-b]thiophene16% rsc.org
3-Bromothiophenen-BuLi, S, BrCH₂COOMe, POCl₃, MeONa, LiOHMulti-stepThieno[3,2-b]thiophene-2-carboxylic acid- mdpi.com
3-Chlorothiophene-2-carboxylateMethyl thioglycolate, K-tert-butoxide-5-Aryl-3-hydroxythieno[3,2-b]thiophene-2-carboxylate- researchgate.net

Modern and Efficient Synthetic Routes for Thieno[3,2-b]thiophene Derivatives

In recent years, a focus on improving efficiency, sustainability, and access to a wider range of substituted thieno[3,2-b]thiophenes has driven the development of modern synthetic methodologies. mdpi.com These approaches often utilize advanced techniques to shorten reaction times, improve yields, and allow for greater functional group tolerance.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating the synthesis of heterocyclic compounds, including thieno[3,2-b]thiophene derivatives. The use of microwave irradiation can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods. For instance, the synthesis of 3-aminobenzo[b]thiophenes, which are precursors to various fused thieno[3,2-b]thiophene systems, can be rapidly achieved by irradiating a mixture of a 2-halobenzonitrile and methyl thioglycolate with microwaves. rsc.orgrsc.org This technique has been successfully applied to the synthesis of various biologically active thieno[2,3-b]pyridine (B153569) and pyrimidine (B1678525) derivatives. nih.govacs.orgacs.org

Reactants Conditions Product Yield Reference
2-Halobenzonitriles, Methyl thioglycolateEt₃N, DMSO, 130 °C, Microwaves3-Aminobenzo[b]thiophenes58-96% rsc.org
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile, FormamideMicrowave IrradiationPyrimidine derivative- acs.org

De Novo Synthesis of Substituted Thieno[3,2-b]thiophenes

De novo synthesis strategies aim to construct the thieno[3,2-b]thiophene core from acyclic or simple cyclic precursors, offering a high degree of flexibility in introducing various substituents.

One innovative approach involves a cascade cyclization of alkynyl diols. mdpi.com The reaction of 2,5-dimethylhex-3-yne-2,5-diol with elemental sulfur in benzene (B151609) at high temperatures in an autoclave produces 3,6-dimethylthieno[3,2-b]thiophene. researchgate.net A more recent development utilizes a bisulfur cyclization of alkynyl diols with iodine and sodium thiosulfate, providing a step-efficient route to multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. mdpi.com This method is proposed to proceed through a radical mechanism involving a sodium tetrathionate (B1226582) intermediate. mdpi.com

Another powerful strategy is the nucleophilic aromatic substitution (SNAr) of a nitro group. Researchers have developed an efficient method for constructing thieno[3,2-b]thiophene molecules from 3-nitrothiophenes bearing carbonyl groups at the C-2 and C-5 positions. The reaction of these substrates with various thiols in the presence of a base leads to the displacement of the nitro group and subsequent cyclization to form the thieno[3,2-b]thiophene scaffold. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are also instrumental in the de novo synthesis of functionalized thieno[3,2-b]thiophenes. nih.gov These reactions allow for the introduction of aryl or other groups onto the thieno[3,2-b]thiophene core, starting from bromo- or stannyl-substituted derivatives. nih.gov For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) is a versatile precursor for synthesizing a variety of 2,5-disubstituted derivatives via Suzuki coupling with arylboronic acids. nih.gov

Starting Material Key Reagents Method Product Type Reference
Alkynyl diolsI₂/Na₂S₂O₃Bisulfur cyclizationMultisubstituted thieno[3,2-b]thiophenes mdpi.com
3-Nitrothiophene-2,5-dicarboxylatesThiophenols, K₂CO₃SNAr and cyclization3-Sulfenylthiophene-2,5-dicarboxylates mdpi.com
2,5-Dibromothieno[3,2-b]thiopheneArylboronic acids, Pd(PPh₃)₄Suzuki coupling2,5-Diarylthieno[3,2-b]thiophenes nih.gov
3-Bromothiophenen-BuLi, S, α-haloketones, PPAOne-pot, three-step reaction and cyclizationSubstituted thieno[3,2-b]thiophenes frontiersin.org

Large-Scale Preparation Methods

The availability of thieno[3,2-b]thiophene in significant quantities is crucial for its use in electronic materials. Researchers have developed several methods to enable production beyond the laboratory scale.

One notable large-scale method is a catalytic vapor-phase reaction. rsc.orgrsc.org This process involves the reaction of 2-(2-thienyl)ethanol with carbon disulfide at a high temperature of 550 °C. rsc.orgrsc.org The yield of thieno[3,2-b]thiophene is dependent on the reaction temperature and catalyst contact time, with optimized conditions yielding up to 16% of the product. rsc.org

Another approach that offers scalability is a one-pot, three-step synthesis starting from 3-bromothiophene. nih.gov This method involves the lithiation of 3-bromothiophene, followed by the addition of elemental sulfur and then an appropriate α-haloketone. nih.gov The subsequent ring closure is typically achieved using polyphosphoric acid. nih.gov This strategy has been successfully employed to produce gram-scale quantities of thieno[3,2-b]thiophene derivatives. A facile and scalable synthesis has also been reported, providing an optimized methodology for efficient access to the thieno[3,2-b]thiophene core. acs.org

MethodStarting MaterialsReagents and ConditionsScale/YieldReference
Catalytic Vapor-Phase Reaction2-(2-Thienyl)ethanol, Carbon Disulfide550 °C, Vapor-phase catalysisLarge-scale, up to 16% yield rsc.orgrsc.org
One-Pot Synthesis3-Bromothiophene, Elemental Sulfur, α-Haloketone1) n-Butyllithium, -78 °C; 2) S₈; 3) α-Haloketone; 4) Polyphosphoric AcidGram-scale, High yield nih.gov
Optimized Scalable Synthesis3-Bromothiophene derivativesVariesScalable, Efficient acs.org

Regioselective Functionalization During Synthesis

The electronic properties of thieno[3,2-b]thiophene-based materials are highly dependent on the position and nature of substituents on the core structure. Consequently, developing methods for regioselective functionalization is a key area of research. The thieno[3,2-b]thiophene scaffold has two distinct pairs of reactive sites: the α-positions (C-2 and C-5) and the β-positions (C-3 and C-6).

Functionalization at the C-2 and C-5 positions is commonly achieved through metallation. The reaction of thieno[3,2-b]thiophene with two equivalents of butyllithium (B86547) results in a 2,5-dilithiated intermediate. rsc.orgscispace.com This intermediate can then be quenched with various electrophiles to introduce substituents at these positions. rsc.org Similarly, sequential palladium-catalyzed Suzuki and Heck cross-coupling reactions on 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379) have been shown to proceed with high regioselectivity at the C-2 and C-5 positions. hnue.edu.vn

The C-3 and C-6 positions can also be selectively functionalized. For instance, 3,6-dibromothieno[3,2-b]thiophene (B1311239) can be converted to its 3,6-dilithiated derivative, which then reacts with electrophiles to yield 3,6-disubstituted products. rsc.org A more advanced strategy involves the use of 2,5-dichlorothieno[3,2-b]thiophene (B3327839) as a starting material. Magnesiation with TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) selectively occurs at the C-3 and C-6 positions, allowing for the introduction of functional groups at these sites. nih.govuni-muenchen.de

Position(s)MethodReagentsResulting ProductReference
C-2, C-5Dilithiationn-Butyllithium (2 equiv.), Electrophile2,5-Disubstituted thieno[3,2-b]thiophene rsc.orgscispace.com
C-2, C-5Suzuki/Heck Coupling2,3,5,6-Tetrabromothieno[3,2-b]thiophene, Pd catalyst2-Aryl-5-alkenyl-3,6-dibromothieno[3,2-b]thiophene hnue.edu.vn
C-3, C-6Dilithiation from dibromo-derivative3,6-Dibromothieno[3,2-b]thiophene, n-Butyllithium, Electrophile3,6-Disubstituted thieno[3,2-b]thiophene rsc.org
C-3, C-6Directed Magnesiation2,5-Dichlorothieno[3,2-b]thiophene, TMPMgCl·LiCl, Electrophile3,6-Disubstituted-2,5-dichlorothieno[3,2-b]thiophene nih.govuni-muenchen.de

Directed Functionalization Strategies

Directed functionalization strategies offer precise control over the substitution pattern on the thieno[3,2-b]thiophene ring, enabling the synthesis of complex, polyfunctionalized derivatives. These methods often rely on directing groups or specialized reagents to achieve high regioselectivity.

A powerful tool for directed functionalization is the use of TMP-based metalating agents, such as TMPMgCl·LiCl. rsc.org This base allows for the sequential and regioselective deprotonation of the thieno[3,2-b]thiophene core. uni-muenchen.dersc.org A notable strategy begins with 2,5-dichlorothieno[3,2-b]thiophene. The C-3 and C-6 positions are first functionalized via magnesiation with TMPMgCl·LiCl. nih.govuni-muenchen.de Following this, the chlorine atoms at C-2 and C-5 can be removed, and a subsequent directed deprotonation at these positions using the same base allows for the introduction of a second set of functional groups, leading to a fully functionalized scaffold. nih.govuni-muenchen.de

The α-sulfonyl group has also been identified as a directed metallation group in the synthesis of thieno[3,2-b]thiophene 1,1-dioxide derivatives. researchgate.netthieme-connect.com Bimetallation of 3-(methylsulfonyl)thiophene (B186597) occurs selectively, and subsequent quenching with esters leads to the formation of the thieno[3,2-b]thiophene dioxide ring system. researchgate.netthieme-connect.com This demonstrates how an existing functional group can direct the formation of the fused ring system itself.

Stereoselective Synthesis of Thieno[3,2-b]thiophene Derivatives

The development of stereoselective synthetic methods allows for the creation of chiral thieno[3,2-b]thiophene derivatives, which are of interest for applications in chiral materials and as ligands in asymmetric catalysis.

One approach to creating chiral derivatives is through the introduction of chiral substituents onto the thieno[3,2-b]thiophene core. This has been demonstrated in the synthesis of polymers where chiral alkoxy or alkylthio groups are attached at the 3- and 6-positions.

More complex stereoselective syntheses involve the construction of chiral fused-ring systems. A notable example is the stereoselective synthesis of epi-thieno analogues of phenanthroquinolizidine alkaloids. nih.gov This multi-step synthesis starts from enantiopure (S)-2-aminoadipic acid, which serves as a chiral pool. Key steps include a π-cationic cyclization of a chiral N-thienylmethyl-6-oxopipecolinic acid to form a keto-lactam, followed by a diastereoselective reduction to establish the final stereochemistry of the fused quinolizidine (B1214090) ring system attached to the thieno[3,2-b]thiophene moiety. nih.gov While not a direct asymmetric synthesis of the thieno[3,2-b]thiophene core itself, this methodology showcases the use of the heterocycle as a scaffold for building complex, stereochemically defined molecules.

Reactivity and Mechanistic Investigations of Thieno 3,2 B Thiophene

Electrophilic Aromatic Substitution Reactions of the Thieno[3,2-b]thiophene (B52689) Nucleus

The thieno[3,2-b]thiophene core is an electron-rich aromatic system, making it reactive toward electrophiles. mdpi.com It is generally more reactive than thiophene (B33073). tandfonline.com Electrophilic substitution is a primary method for functionalizing the core scaffold. vulcanchem.com

The thieno[3,2-b]thiophene nucleus readily undergoes electrophilic substitution reactions such as nitration and halogenation. ambeed.comcdnsciencepub.com

Nitration: Nitration can be achieved using standard nitrating agents. For instance, nitration of thiophene derivatives bearing electron-withdrawing groups at the C-2 and C-5 positions with a mixture of concentrated nitric and sulfuric acids leads to the introduction of a nitro group at the C-3 position. mdpi.comresearchgate.net This high electrophilic activity of the nitronium ion allows for the nitration of even deactivated thiophene rings. mdpi.com

Halogenation: Halogenation, particularly bromination, is a common method for functionalizing the thieno[3,2-b]thiophene core. The reaction of the parent heterocycle with bromine in solvents like acetic acid and chloroform (B151607) can lead to full bromination, yielding 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379). ossila.com Milder conditions or the use of precursors like thieno[3,2-b]thiophene-2-carboxylic acid can afford different brominated derivatives. ossila.comrsc.org For example, bromination of a thieno[3,2-b]thiophene-2-carboxylate ester proceeds with high yield and complete regioselectivity. tandfonline.com

Table 1: Examples of Electrophilic Substitution Reactions

ReactionReagent(s)Position(s) of SubstitutionProduct
NitrationHNO₃/H₂SO₄33-Nitrothiophene (B186523) derivatives mdpi.comresearchgate.net
BrominationBromine in Acetic Acid/Chloroform2,3,5,62,3,5,6-Tetrabromothieno[3,2-b]thiophene ossila.com

Electrophilic aromatic substitution on the unsubstituted thieno[3,2-b]thiophene nucleus occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C6). tandfonline.com The regioselectivity is reported to have an α:β ratio of approximately 1000:1. tandfonline.com This preference is attributed to the greater stability of the Wheland intermediate formed upon attack at the α-position, where the positive charge can be delocalized more effectively across the bicyclic system, including participation from the sulfur atoms.

Theoretical studies and experimental results confirm that the 2- and 5-positions are the most reactive sites for electrophilic attack. sciforum.netsciencepub.net When these positions are blocked, substitution can be directed to the β-positions. For example, in 2,5-disubstituted derivatives, subsequent electrophilic reactions will target the C3 and C6 positions.

Nitration and Halogenation Studies

Nucleophilic Reactions and Substitution Patterns

While less common than electrophilic substitution on the parent ring, nucleophilic aromatic substitution (SNAr) is a key strategy for synthesizing substituted thieno[3,2-b]thiophenes, particularly when the ring is activated by electron-withdrawing groups. mdpi.comresearchgate.net A prominent example involves the displacement of a nitro group from 3-nitrothiophene derivatives that also contain carbonyl groups at C-2 and C-5. mdpi.comresearchgate.net These activated substrates react rapidly with S-nucleophiles like thiophenols and thioglycolates in the presence of a base such as potassium carbonate. mdpi.comresearchgate.net This reaction proceeds via nucleophilic displacement of the nitro group to form 3-sulfenylthiophene intermediates, which can then undergo intramolecular cyclization to construct the thieno[3,2-b]thiophene scaffold. mdpi.comresearchgate.netresearchgate.net

Organometallic Reactivity: Lithiation and Metal-Halogen Exchange

Organometallic intermediates, particularly organolithium species, are pivotal for the regioselective functionalization of the thieno[3,2-b]thiophene core. rsc.orgresearchgate.net These intermediates can be generated through direct deprotonation (metalation) or via metal-halogen exchange. rsc.orgjcu.edu.auias.ac.in

Direct Metalation: Thieno[3,2-b]thiophene is more reactive towards metalation than thiophene. scispace.com Treatment with organolithium reagents like butyllithium (B86547) (BuLi) results in selective deprotonation at the most acidic positions, which are the α-positions (C2 and C5). rsc.orgscispace.com Using two equivalents of butyllithium leads to the formation of the 2,5-dilithiated derivative. rsc.orgscispace.com These lithiated intermediates can be trapped with various electrophiles (e.g., carbon dioxide, cyanogen (B1215507) bromide) to yield 2,5-disubstituted thieno[3,2-b]thiophenes. vulcanchem.comrsc.orgscispace.com Metalation of the β-positions (C3 and C6) can be achieved by starting with a 2,5-disubstituted thieno[3,2-b]thiophene. For instance, 2,5-dichlorothieno[3,2-b]thiophene (B3327839) can be magnesiated at the 3- and 6-positions using tmpMgCl·LiCl (tmp = 2,2,6,6-tetramethylpiperidide). nih.govresearchgate.net

Metal-Halogen Exchange: This method is crucial for generating organolithium species at positions that are not easily deprotonated directly. jcu.edu.auias.ac.in For example, reacting 3,6-dibromothieno[3,2-b]thiophene (B1311239) with butyllithium results in a bromine-lithium exchange to form the 3,6-dilithiated compound. rsc.org Similarly, polybrominated derivatives can be selectively converted to lithiated species and then functionalized. rsc.orgmdpi.com This approach offers a complementary route to access a wide array of substituted thieno[3,2-b]thiophenes. researchgate.net

Table 2: Derivatization via Organometallic Intermediates

Starting MaterialReagent(s)IntermediateElectrophileProduct
Thieno[3,2-b]thiophene2 equiv. n-BuLi2,5-Dilithio-thieno[3,2-b]thiopheneCO₂Thieno[3,2-b]thiophene-2,5-dicarboxylic acid scispace.com
3,6-Dibromo-thieno[3,2-b]thiophene2 equiv. n-BuLi3,6-Dilithio-thieno[3,2-b]thiophene-3,6-Disubstituted derivatives rsc.org
2,5-Dichloro-thieno[3,2-b]thiophenetmpMgCl·LiCl2,5-Dichloro-3,6-bis(chloromagnesio)thieno[3,2-b]thiopheneVarious electrophiles3,6-Difunctionalized 2,5-dichlorothieno[3,2-b]thiophenes nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-S bonds, enabling the synthesis of complex molecules based on the thieno[3,2-b]thiophene scaffold. ingentaconnect.comhnue.edu.vn Halogenated thieno[3,2-b]thiophenes are common starting materials for these transformations, including Suzuki, Stille, and Heck reactions. hnue.edu.vnmdpi.comnih.gov

Suzuki and Stille Couplings: These reactions are widely used to introduce aryl and heteroaryl substituents. mdpi.comnih.gov For example, 2,5-dibromothieno[3,2-b]thiophene (B1273552) can be coupled with arylboronic acids (Suzuki coupling) or organostannanes (Stille coupling) to yield 2,5-diarylthieno[3,2-b]thiophenes. mdpi.comnih.gov Sequential, regioselective couplings on polyhalogenated substrates like 2,3,5,6-tetrabromothieno[3,2-b]thiophene allow for the programmed synthesis of precisely functionalized derivatives. hnue.edu.vnnih.govthieme-connect.com For instance, Suzuki coupling can be performed selectively at the C-2 and C-5 positions, followed by a Heck reaction at the same positions after further modification. hnue.edu.vn

Heck Coupling: The Heck reaction facilitates the introduction of alkenyl groups. It has been used in sequence with Suzuki couplings on tetrabromothieno[3,2-b]thiophene to create 2-aryl-5-alkenyl derivatives, which are of interest as D-π-A organic dyes. hnue.edu.vnnih.gov

C-H Functionalization: Direct arylation, another form of Pd-catalyzed coupling, allows for the formation of C-C bonds without pre-functionalization via organometallic intermediates. A facile route to functionalize thieno[3,2-b]thiophene involves the direct Pd-catalyzed arylation with boronic acids, which shows high regioselectivity for the C-3 and C-6 positions. ingentaconnect.com

C-S Coupling: Palladium-catalyzed domino reactions using thiourea (B124793) as a dihydrosulfide surrogate have been developed to synthesize thieno[3,2-b]thiophene scaffolds through C-S bond formation and cyclization. organic-chemistry.org

Stille Coupling Strategies

Oxidation and Reduction Chemistry of Thieno[3,2-b]thiophene Scaffolds

The oxidation and reduction of the thieno[3,2-b]thiophene core can significantly alter its electronic structure and properties.

Oxidation: The sulfur atoms in the thiophene rings are susceptible to oxidation, typically yielding sulfoxides and subsequently sulfones. nih.gov Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide (H₂O₂). nih.govorganic-chemistry.org The oxidation can be controlled to selectively form the sulfoxide (B87167) or the sulfone by adjusting the stoichiometry of the oxidant. organic-chemistry.orgdicp.ac.cn For example, the treatment of a thieno[3,2-b]thiophene derivative with mCPBA can yield separable sulfoxide and sulfone products. nih.gov The oxidation to the corresponding sulfone is often quantitative when using catalysts like methyltrioxorhenium (MTO) with H₂O₂. dicp.ac.cn This transformation to the S,S-dioxide derivative drastically lowers the LUMO energy level of the molecule, which can enhance emission efficiency in the solid state. researchgate.net

Reduction: The reduction of functionalized thieno[3,2-b]thiophenes is also a useful synthetic strategy. For example, 2,3,5,6-tetrabromothieno[3,2-b]thiophene can be selectively reduced to 3,6-dibromothieno[3,2-b]thiophene using zinc in acetic acid. ossila.com This allows for further functionalization at specific positions of the core.

Electrochemical Properties: The redox behavior of thieno[3,2-b]thiophene derivatives is critical for their application in electronic devices. Cyclic voltammetry is commonly used to study their oxidation and reduction potentials. acs.org Unsubstituted thieno[3,2-b]thiophene monomers exhibit irreversible oxidation waves. pkusz.edu.cn The introduction of electron-donating or electron-withdrawing groups can tune these potentials. For instance, electron-donating groups like methoxy (B1213986) or EDOT (3,4-ethylenedioxythiophene) lower the oxidation potential, making the compound easier to oxidize. acs.orgpkusz.edu.cn Conversely, oxidation of the sulfur atoms to sulfones decreases the oxidation potential. beilstein-journals.org The electrochemical properties, including HOMO/LUMO energy levels and band gaps, can be precisely controlled through these chemical modifications, enabling the design of materials for specific applications like electrochromic devices and organic solar cells. pkusz.edu.cnmdpi.com

An interactive table summarizing the electrochemical properties of various thieno[3,2-b]thiophene derivatives is provided below.

Spectroscopic Elucidation and Advanced Characterization of Thieno 3,2 B Thiophene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of thieno[3,2-b]thiophene (B52689) derivatives, providing unambiguous information about the connectivity and environment of atoms within a molecule.

One- and Two-Dimensional NMR Techniques

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is fundamental for the initial characterization of thieno[3,2-b]thiophene derivatives. nih.govresearchgate.netmdpi.com The chemical shifts (δ) and coupling constants (J) of the protons on the thieno[3,2-b]thiophene core are highly sensitive to the nature and position of substituents. For instance, in 3-hexylthieno[3,2-b]thiophene, the protons on the thiophene (B33073) rings appear at distinct chemical shifts, allowing for their precise assignment. rsc.org Similarly, ¹³C NMR provides detailed information on the carbon framework of these molecules. rsc.orgresearchgate.net The chemical shifts of the carbon atoms in the fused ring system are influenced by the electronic effects of attached functional groups. researchgate.net

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, especially in complex derivatives. These techniques help to resolve ambiguities that may arise from overlapping signals in 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for Selected Thieno[3,2-b]thiophene Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
Thieno[3,2-b]thiophene-7.27 (s, 2H), 7.15 (s, 1H)147.6, 141.3, 126.2, 121.8, 113.7 beilstein-journals.orgchemicalbook.com
3-Hexylthieno[3,2-b]thiopheneCDCl₃7.37 (dd, J = 5.2, 1.5 Hz, 1H), 7.25 (d, J = 5.2 Hz, 1H), 7.0 (dd, J = 2.3, 1.0 Hz, 1H), 2.74 (t, J = 5.7 Hz, 2H), 1.36 (m, 8H), 0.90 (t, J = 7.0 Hz, 3H)140.0, 138.7, 134.9, 126.5, 121.7, 119.9, 31.6, 30.0, 29.1, 28.6, 22.6, 14.1 rsc.org
2,5-Dibromothieno[3,2-b]thiophene (B1273552)CDCl₃7.15 (s, 1H)138.4, 121.8, 113.7 beilstein-journals.org
3,6-Dimethoxythieno[3,2-b]thiopheneCDCl₃6.26 (s, 2H), 3.92 (s, 6H)- rsc.org

Note: NMR data can vary slightly depending on the solvent and experimental conditions.

Solid-State NMR for Complex Thieno[3,2-b]thiophene Structures

For polymeric and solid-state materials based on thieno[3,2-b]thiophene, solid-state NMR (ssNMR) provides crucial insights into the macroscopic structural composition and dynamics. ucsb.edu In a study of poly(2,5-bis(3-tetradecyl-thiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT), ¹H and ¹³C ssNMR were used to differentiate between ordered (crystalline) and disordered (amorphous) regions of the polymer. ucsb.edu The analysis revealed that the powder composition consisted of only 28% fully crystalline mesophase, with the remainder being lamellar with disordered side chains (23%) and amorphous (49%). ucsb.edu This level of detail regarding the solid-state morphology is critical for understanding the performance of these materials in electronic devices. ucsb.edudntb.gov.ua

Mass Spectrometry for Molecular Identification and Fragment Analysis

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elemental composition of newly synthesized thieno[3,2-b]thiophene derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. researchgate.netbeilstein-journals.org This technique is crucial for confirming the identity of novel thieno[3,2-b]thiophene derivatives and distinguishing between isomers. mdpi.com For instance, in the synthesis of various substituted thieno[3,2-b]thiophenes, ESI-HRMS was used to confirm the calculated molecular formula by matching it with the experimentally found mass-to-charge ratio (m/z). mdpi.com The fragmentation patterns observed in the mass spectra can also provide valuable structural information, revealing characteristic bond cleavages within the molecule. For example, in some thieno[2,3-b]thiophene (B1266192) derivatives, dominant peaks in the mass spectrum arise from the cleavage of specific bonds, which aids in structural elucidation. nih.gov

Table 2: HRMS Data for Representative Thieno[3,2-b]thiophene Derivatives

CompoundIonization MethodCalculated m/zFound m/zReference
2-(Thiophen-2-yl)-6-methylthieno[3,2-b]thiopheneESI[M+H]⁺ 236.9861236.9861 mdpi.com
3-(4-Methoxyphenyl)-6-phenylthieno[3,2-b]thiopheneESI[M+H]⁺ 323.0559323.0556 mdpi.com
5-(p-Tolyl)thieno[3,2-b]thiophen-3(2H)-oneESI[M+H]⁺ 247.0246247.0247 beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, offering a fingerprint for the identification and characterization of thieno[3,2-b]thiophene derivatives.

IR spectroscopy is particularly useful for identifying characteristic functional groups. mdpi.com For example, in metal-organic frameworks incorporating thieno[3,2-b]thiophene-2,5-dicarboxylate, IR spectra clearly show the C(sp²)-H vibrations of the aromatic core, as well as the antisymmetric and symmetric vibrations of the carboxylate groups. mdpi.com

Raman spectroscopy provides complementary information, especially regarding the skeletal vibrations of the fused ring system. mdpi.compreprints.org In a study of S-shaped dinaphtho[2,1-b:2′,1′-f]thieno[3,2-b]thiophene (S-DNTT-10), Raman spectroscopy, in conjunction with density functional theory (DFT) calculations, was used to identify specific vibrational modes, including the deformation of the S-shaped thiophene rings. mdpi.compreprints.orgnih.govresearchgate.net The experimental Raman spectrum of a thin film of dinaphthothienothiophene (DNTT) shows several distinct vibrational modes in the 1100 to 1650 cm⁻¹ range. mdpi.com These vibrational studies are crucial for understanding the molecular structure and intermolecular interactions in the solid state. iosrjournals.org

Table 3: Key Vibrational Modes of a Thieno[3,2-b]thiophene Derivative (S-DNTT-10)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)AssignmentReference
1~1480~1478C-H bending and thiophene ring deformation mdpi.compreprints.orgresearchgate.netmdpi.com
7~1380~1382C-H bending and minor bond stretching mdpi.compreprints.orgresearchgate.net

Note: Wavenumbers can vary based on the specific derivative and experimental setup.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for investigating the photophysical properties of thieno[3,2-b]thiophene derivatives, which are central to their applications in organic electronics. researchgate.netdntb.gov.ua

UV-Vis absorption spectroscopy reveals the electronic transitions within a molecule. semanticscholar.orgresearchgate.net Thieno[3,2-b]thiophene derivatives typically exhibit strong absorption bands in the UV and visible regions, corresponding to π-π* electronic transitions. semanticscholar.org The position of the maximum absorption wavelength (λmax) is highly dependent on the extent of π-conjugation and the presence of electron-donating or electron-withdrawing substituents. frontiersin.org For instance, attaching electron-donating groups like dimethoxytriphenylamine to the thieno[3,2-b]thiophene core leads to a bathochromic (red) shift in the absorption spectrum, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). frontiersin.orgfrontiersin.org

Fluorescence spectroscopy provides information about the emissive properties of these compounds. nih.govtandfonline.com Many thieno[3,2-b]thiophene derivatives are fluorescent, and their emission spectra are also sensitive to molecular structure and environment. acs.orgacs.org The difference between the absorption and emission maxima, known as the Stokes shift, is an important parameter for applications in organic light-emitting diodes (OLEDs). frontiersin.org The fluorescence quantum yield, which measures the efficiency of the emission process, is also a critical factor. nih.govrsc.orgacs.org

Table 4: Photophysical Data for Selected Thieno[3,2-b]thiophene Derivatives in Solution

Note: M1, M2, and M3 are thieno[3,2-b]thiophene derivatives with different substituents as described in the cited literature. frontiersin.orgfrontiersin.org

Analysis of π-Conjugation and Electronic Transitions

The extent of π-conjugation and the nature of electronic transitions in thieno[3,2-b]thiophene derivatives are fundamental to their optical and electronic properties. These are primarily investigated using UV-Vis absorption spectroscopy. The absorption maxima (λmax) and the onset of the absorption spectra provide insights into the electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

For instance, a series of donor-π-acceptor (D-π-A) type molecules, M1 and M2 , with triphenylamine (B166846) as the donor, thieno[3,2-b]thiophene as the π-spacer, and dimesitylboron as the acceptor, exhibit strong intramolecular charge-transfer (ICT) behavior. rsc.org In THF solution, M1 and M2 show absorption maxima that are indicative of their conjugated systems. rsc.org Similarly, three thienothiophene and triphenylamine-based molecules, M1-M3 , designed as hole transport materials, display maximum π-π* absorption wavelengths (λmax) between 389 and 404 nm in THF. frontiersin.org The position of λmax is sensitive to the nature of the substituents; electron-donating groups typically induce a bathochromic (red) shift. frontiersin.org For example, the nitrophenyl-substituted TT derivative shows the most red-shifted absorbance at 365 nm compared to other phenyl-substituted TTs which absorb around 300-302 nm. acs.org

The optical band gap (Egopt) can be estimated from the onset of the absorption spectrum. For M1-M3 , the optical band gaps were determined to be 2.71 eV, 2.80 eV, and 2.66 eV, respectively. frontiersin.org In another study, the optical band gaps for DRCN3TT and DRCN5TT were found to be 1.72 eV and 1.63 eV, respectively, from their film absorption onsets. nankai.edu.cn These values are crucial for understanding the electronic behavior of the materials in devices.

Table 1: UV-Vis Absorption Data for Selected Thieno[3,2-b]thiophene Derivatives
CompoundSolvent/Stateλmax (nm)Absorption Onset (nm)Optical Band Gap (eV)Reference
M1 (TPA-TT-DMB)THF-4582.71 frontiersin.org
M2 (TPA-TT-DMB)THF-4452.80 frontiersin.org
M3 (TPA-TT-DMB)THF-4642.66 frontiersin.org
M1 (TT-TPA based)THF401-- frontiersin.org
M2 (TT-TPA based)THF389-- frontiersin.org
M3 (TT-TPA based)THF404-- frontiersin.org
DRCN3TT Film-~7201.72 nankai.edu.cn
DRCN5TT Film-~7601.63 nankai.edu.cn
Nitrophenyl-TT -365-2.92 acs.org

This table is interactive and allows for sorting and filtering of the data.

Photophysical Properties and Quantum Efficiencies

The photophysical properties of thieno[3,2-b]thiophene derivatives, particularly their fluorescence characteristics, are critical for applications in organic light-emitting diodes (OLEDs). These properties are typically studied using fluorescence spectroscopy.

The aforementioned D-π-A molecules, M1 and M2 , are not only strong absorbers but also efficient emitters. rsc.org They exhibit high solution quantum efficiencies of 100% and 95%, respectively, and impressive solid-state quantum yields of 76% and 72%. rsc.orgresearchgate.net This indicates that they are promising materials for OLED applications. rsc.org The hole transport materials M1-M3 also show fluorescence in THF, with emission maxima at 492 nm, 477 nm, and 508 nm, respectively. frontiersin.org

A series of fluorescent materials containing triphenylamine (TPA) and tetraphenylethylene (B103901) (TPE) linked through a thienothiophene core demonstrated significant Stokes shifts, which is the difference between the absorption and emission maxima. acs.org For example, TT-TPA and TPA-TT-TPA in THF exhibited mega Stokes shifts of 158 nm and 115 nm, respectively. acs.org Large Stokes shifts are often indicative of a significant change in geometry between the ground and excited states and are beneficial for reducing self-absorption in emissive devices. acs.org

The quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure. For copolymers of 3-arylthieno[3,2-b]thiophenes with thiophene, the derivative with a strong electron-donating methoxyphenyl group had a high quantum yield of 0.64, while the one with a strong electron-withdrawing nitrophenyl group had a very low quantum yield of 0.003. acs.org This highlights the profound influence of electronic effects on the emissive properties.

Table 2: Photophysical Data for Selected Thieno[3,2-b]thiophene Derivatives
CompoundSolvent/StateEmission Maxima (nm)Quantum Yield (%)Stokes Shift (nm)Reference
M1 (TPA-TT-DMB)Solution-100120 rsc.org
M1 (TPA-TT-DMB)Solid State-76- rsc.org
M2 (TPA-TT-DMB)Solution-95120 rsc.org
M2 (TPA-TT-DMB)Solid State-72- rsc.org
M1 (TT-TPA based)THF492-- frontiersin.org
M2 (TT-TPA based)THF477-- frontiersin.org
M3 (TT-TPA based)THF508-- frontiersin.org
TT-TPA THF523-158 acs.org
TPA-TT-TPA THF511-115 acs.org

This table is interactive and allows for sorting and filtering of the data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides crucial information about bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's properties in thin films and single crystals.

For instance, single-crystal X-ray studies of 2-[2,2'-bithiophen]-5-yl-thieno[3,2-b]thiophene revealed a nearly planar backbone, a feature that facilitates strong π-π stacking interactions. The planarity of the thieno[3,2-b]thiophene core is a recurring theme and is essential for efficient charge transport. researchgate.net The crystal structures of enantiopure 2-(R)-(2-ethylhexyl)- and 2-(S)-(2-ethylhexyl)-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (R- and S-EH-DNTT ) show a herringbone packing arrangement. rsc.org

Conformational Analysis and Intermolecular Interactions

The conformation of thieno[3,2-b]thiophene derivatives and the nature of their intermolecular interactions in the solid state are key to understanding their performance in electronic devices. The planarity of the conjugated backbone is often a desirable trait as it promotes effective π-orbital overlap and, consequently, higher charge carrier mobility.

In the crystal structure of R- and S-EH-DNTT , the molecules adopt a herringbone packing motif where adjacent molecules are connected by edge-to-face C-H···π intermolecular interactions. rsc.org This type of packing is common for planar aromatic molecules. Theoretical calculations have indicated that the intermolecular interactions between the DNTT cores are the dominant forces in the crystallization process. rsc.org

Furthermore, the presence of sulfur atoms in the thieno[3,2-b]thiophene core can lead to intermolecular S···S interactions, which provide additional pathways for charge transport. researchgate.net The planarity of the thieno[3,2-b]thiophene unit also promotes a more delocalized HOMO distribution along the polymer backbone, which enhances intermolecular charge-carrier hopping. acs.org For DRCN3TT and DRCN5TT, the π-π stacking distance in the solid state was found to be 18.5 Å and 19.0 Å, respectively. nankai.edu.cn

Electrochemical Characterization: Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV)

Electrochemical methods, particularly cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful techniques for probing the redox behavior of thieno[3,2-b]thiophene derivatives. These measurements provide information about the ease with which a molecule can be oxidized or reduced, which is directly related to the energies of its frontier molecular orbitals (HOMO and LUMO).

CV measurements are typically performed in a solution containing the compound of interest and a supporting electrolyte. frontiersin.org By applying a varying potential and measuring the resulting current, one can determine the oxidation and reduction potentials of the molecule. For example, the electrochemical properties of three hole transport materials, M1-M3 , were investigated using CV, revealing their oxidation onset potentials. frontiersin.org Similarly, the redox potentials of two push-pull dyes, 3a and 3b , were measured by CV to evaluate their suitability for dye-sensitized solar cells. acs.org

Redox Potentials and Energy Levels

The redox potentials obtained from CV or DPV measurements are used to calculate the HOMO and LUMO energy levels of the molecules. The onset potential of the first oxidation wave is typically correlated with the HOMO energy level, while the onset of the first reduction wave is related to the LUMO energy level.

For the hole transport materials M1-M3 , the HOMO levels were calculated from their oxidation onset potentials to be -5.05 eV, -5.08 eV, and -5.01 eV, respectively. frontiersin.org The LUMO levels were then estimated by adding the optical band gap to the HOMO energy, yielding values of -2.34 eV, -2.28 eV, and -2.34 eV. frontiersin.org In another study, the HOMO and LUMO levels of polymers PTPP and PTPTD were determined from their onset oxidation and reduction potentials. mdpi.com The HOMO/LUMO values were found to be -5.86/-3.59 eV for PTPP and -5.01/-3.52 eV for PTPTD . mdpi.com

These energy levels are critical for designing efficient organic electronic devices, as they determine the efficiency of charge injection, transport, and collection at interfaces with other materials. acs.orgfrontiersin.org For instance, in organic solar cells, the relative energy levels of the donor and acceptor materials govern the driving force for charge separation.

Table 3: Electrochemical Data and Energy Levels for Selected Thieno[3,2-b]thiophene Derivatives
CompoundEonset,ox (V)Eonset,red (V)HOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Reference
M1 (TPA-TT based)0.65--5.05-2.342.71 frontiersin.org
M2 (TPA-TT based)0.68--5.08-2.282.80 frontiersin.org
M3 (TPA-TT based)-0.61--5.01-2.342.66 frontiersin.org
PTPP 1.60-0.67-5.86-3.592.27 mdpi.com
PTPTD 0.760.74-5.01-3.521.49 mdpi.com
p(4-CNPhTT) ---5.61-3.582.03 nih.gov
3a ---5.07-2.69- acs.org
3b ---5.03-2.88- acs.org

This table is interactive and allows for sorting and filtering of the data.

Theoretical and Computational Investigations of Thieno 3,2 B Thiophene Systems

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to the study of thieno[3,2-b]thiophene (B52689) systems. These calculations allow for the modeling of molecular structures and the prediction of electronic and optical properties. frontiersin.orgfrontiersin.org

The electronic properties of thieno[3,2-b]thiophene derivatives are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the material's conductivity and optical properties. frontiersin.orgrsc.org

DFT calculations are frequently employed to determine the energies and spatial distributions of these orbitals. For instance, in a study of thieno[3,2-b]thiophene-2,5-diylbis[N-(4-chlorophenyl)methanimine] (TTBM), DFT calculations using the B3LYP hybrid functional with a 6-311G(d,p) basis set revealed HOMO and LUMO energy levels of -6.01 eV and -2.86 eV, respectively, resulting in an electronic band gap of 3.15 eV. dergipark.org.tr The HOMO was found to be localized across the entire molecule, while the LUMO was primarily situated on the thiophene (B33073) rings and cyano groups, suggesting that TTBM would likely function as a donor molecule. dergipark.org.tr

Similarly, computational studies on thieno[3,2-b]thiophene and triphenylamine-based hole transport materials (HTMs) for perovskite solar cells utilized DFT at the B3LYP/6-31G(d,p) level. frontiersin.org The calculated HOMO/LUMO energies for three different molecules (M1, M2, and M3) were found to be in good agreement with experimental data derived from cyclic voltammetry. frontiersin.org The distribution of the HOMO and LUMO orbitals is crucial; for example, in these HTMs, the HOMO is delocalized over the entire molecule, which is beneficial for charge transport. frontiersin.org

The introduction of different substituents to the thieno[3,2-b]thiophene core can significantly alter the HOMO and LUMO energy levels. Electron-donating groups tend to raise the HOMO level, enhancing the molecule's donor capabilities, while electron-withdrawing groups can lower both HOMO and LUMO levels. frontiersin.orgrsc.org This tunability is a key aspect of designing materials for specific electronic applications. rsc.org For example, in a series of D–π–A organic dyes, replacing an electron-donating group with an electron-withdrawing one destabilized the LUMO level and decreased the HOMO-LUMO gap, which is favorable for sunlight harvesting. frontiersin.org

Below is a table summarizing the calculated frontier orbital energies and energy gaps for various thieno[3,2-b]thiophene derivatives from different studies.

Compound/SystemMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
TTBM DFT/B3LYP/6-311G(d,p)-6.01-2.863.15
M1 DFT/B3LYP/6-31G(d,p)-5.05-2.342.71
M2 DFT/B3LYP/6-31G(d,p)-5.08-2.282.80
M3 DFT/B3LYP/6-31G(d,p)-5.01-2.342.67
DBTD4 M06/6-311G(d,p)-5.553-2.6712.882

This table is interactive. You can sort the data by clicking on the column headers.

Theoretical calculations are also powerful in predicting the spectroscopic properties of thieno[3,2-b]thiophene systems, particularly their UV-visible absorption spectra. Time-dependent DFT (TD-DFT) is a widely used method for this purpose. frontiersin.orgdergipark.org.tr

For the TTBM molecule, TD-DFT calculations at the B3LYP/6-311G(d,p) level predicted a maximum absorption wavelength (λmax) at 432.36 nm, which corresponds to the HOMO to LUMO transition. dergipark.org.tr This theoretical value showed good agreement with the experimental λmax of 400 nm recorded in a chloroform (B151607) solution. dergipark.org.tr

In the study of triphenylamine-based HTMs, TD-DFT calculations were performed at the PBE0 level of theory to compute theoretical band gaps and characteristic wavelengths, which were found to be consistent with experimental data. frontiersin.org Similarly, for a series of push-pull organic dyes for dye-sensitized solar cells (DSSCs), simulated absorption spectra using the PCM/TD-CAM-B3LYP/6-31G(d) level of theory in a THF solution were in good agreement with experimental values. frontiersin.org For instance, the simulated absorption peak for SGT130 was at 494 nm, close to the experimental value of 514 nm. frontiersin.org

These predictive capabilities allow researchers to screen potential candidates for specific applications, such as identifying materials with absorption spectra that match the solar spectrum for photovoltaic applications. frontiersin.org

The following table presents a comparison of experimental and calculated UV-Vis absorption data for selected thieno[3,2-b]thiophene derivatives.

CompoundExperimental λmax (nm)Calculated λmax (nm)Method/Basis Set
TTBM 400432.36TD-DFT/B3LYP/6-311G(d,p)
SGT130 514494PCM/TD-CAM-B3LYP/6-31G(d)
3a 476451TD-DFT

This table is interactive. You can sort the data by clicking on the column headers.

Quantum chemical calculations are instrumental in elucidating reaction mechanisms involving thieno[3,2-b]thiophene systems. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the potential energy surface of a reaction and determine the most likely pathway.

For example, DFT calculations have been used to understand the mechanism of the synthesis of thienyl thioethers and thieno[3,2-b]thiophenes. thieme-connect.com In one study, a plausible mechanism for a TfOH-promoted reaction was proposed based on DFT calculations, which involved the initial protonation of a carbonyl group and coordination of the acid to a thiol to form a complex intermediate. thieme-connect.com

In another instance, DFT calculations with a Grimme B97-3c composite computational scheme were performed to understand the reaction mechanism for the formation of dithiolo[3,4-b]pyridines. researchgate.net The results indicated that the rate-limiting step was a cyclization process with an activation barrier of 28.8 kcal/mol. researchgate.net These insights are crucial for optimizing reaction conditions and improving the yields of desired products.

Prediction of Spectroscopic Properties

Molecular Dynamics Simulations and Conformational Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational landscape of thieno[3,2-b]thiophene-based materials, particularly polymers. acs.org These simulations model the movement of atoms over time, offering insights into the material's morphology and how it influences properties.

In a study of amorphous conducting polymers containing thieno[3,2-b]thiophene, diketopyrrolopyrrole, and thiophene, MD simulations were used to generate large-scale amorphous polymeric models. acs.org These simulations, which employed newly developed atomistic force fields, were essential for sampling equilibrium trajectories for subsequent electronic structure calculations. acs.org The study revealed that thermal fluctuations cause the evolution of excitons along the polymer chain. acs.org

MD simulations have also been used to investigate the early-stage growth process of dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) thin films. researchgate.net The simulations showed that due to strong interactions between sulfur atoms, a herringbone structure formed in a vacuum. researchgate.net When placed on an amorphous SiO2 surface, the initial orientation of the DNTT molecules was maintained, which was consistent with experimental observations. researchgate.net

Structure-Property Relationship Modeling

A key goal of theoretical and computational studies is to establish clear structure-property relationships. By systematically modifying the structure of thieno[3,2-b]thiophene derivatives and calculating the resulting properties, researchers can develop models that predict the performance of new materials. researchgate.netnih.gov

The electronic structure, particularly the HOMO and LUMO levels, is directly correlated with the reactivity and optical properties of thieno[3,2-b]thiophene systems. A smaller HOMO-LUMO gap generally leads to a red-shift in the absorption spectrum and can enhance the reactivity of the molecule. rsc.org

In the design of electrochromic polymers, DFT calculations have shown how different substituents on the thieno[3,2-b]thiophene core affect the frontier orbital energy levels and, consequently, the band gap and color of the polymer. rsc.org For example, introducing electron-withdrawing groups like cyanophenyl or pyridyl substantially lowers both the HOMO and LUMO energy levels, leading to a contraction of the band gap. rsc.org

Similarly, for organic dyes in DSSCs, a coplanar configuration between the donor and the thieno[3,2-b]thiophene π-spacer enhances electronic communication, which benefits intramolecular charge transfer and improves device performance. frontiersin.org Theoretical studies have also been used to understand the reactivity of benzofused thieno[3,2-b]furans towards electrophiles, with calculations of descriptors like chemical potential, hardness, and electrophilicity helping to explain the observed reactivity at specific atomic sites. sciforum.net These correlations are vital for the rational design of new functional materials. sciforum.net

Non-Linear Optical (NLO) Properties Theoretical Evaluation

The unique electronic characteristics of the thieno[3,2-b]thiophene core, such as its planarity, electron-rich nature, and ability to facilitate π-electron delocalization, make it a compelling building block for materials with significant non-linear optical (NLO) properties. Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for predicting and understanding the NLO response of thieno[3,2-b]thiophene-based molecular systems. These computational approaches allow for the systematic investigation of structure-property relationships, guiding the rational design of novel materials for optoelectronic applications. nih.gov

A common strategy to enhance NLO properties is the design of molecules with a donor-π-acceptor (D–π–A) framework. In this architecture, the thieno[3,2-b]thiophene unit often serves as the π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group upon photoexcitation. rsc.orgnih.gov The efficiency of this charge transfer is a critical determinant of the magnitude of the NLO response, particularly the first hyperpolarizability (β). rsc.org

Computational studies have systematically explored the impact of various structural modifications on the NLO properties of thieno[3,2-b]thiophene derivatives. For instance, a series of organic molecules (DBTD1–DBTD7) with a D–π–A architecture were designed based on a reference compound (DBTR). These were optimized using the M06 functional with a 6-311G(d,p) basis set. rsc.orgnih.govrsc.org The research found that structural tailoring with effective donors and modifications to the π-spacers significantly influenced the NLO response. rsc.orgrsc.org Among the designed compounds, DBTD4 exhibited the smallest energy band gap (2.882 eV), which is often correlated with enhanced NLO properties. rsc.orgnih.gov

The two-state model is frequently used to analyze the first hyperpolarizability (β), which is directly proportional to the difference in dipole moment between the ground and excited states (Δμ) and the oscillator strength (f), and inversely proportional to the cube of the transition energy (Egm). rsc.org This model underscores the importance of a low energy gap and efficient charge transfer for a high NLO response.

Further research has investigated the NLO properties of a nitro-thieno[3,2-b]thiophene-fullerene (C20) molecule using DFT methods at the B3LYP/6-31+G(d,p) level. researchgate.netuobaghdad.edu.iq In this system, the fullerene acts as the electron donor, thieno[3,2-b]thiophene as the π-conjugated bridge, and a nitro group as a strong electron acceptor. researchgate.netuobaghdad.edu.iq The study calculated dynamic NLO properties, including second harmonic generation (SHG; β(-2ω; ω,ω)) and the Kerr effect (γ(–ω; ω, 0, 0)), finding that the molecule exhibits excellent non-linear responses. researchgate.netuobaghdad.edu.iq

The strategic placement and strength of donor and acceptor groups, as well as the length and nature of the π-conjugated system, are crucial factors that are computationally modeled to optimize the NLO response. researchgate.net For example, enhancing charge transfer between donor and acceptor units can lead to significant first, second, and third-order nonlinear polarizabilities. rsc.org

Below are data tables summarizing the theoretically calculated NLO properties for various thieno[3,2-b]thiophene-based systems from different research studies.

Table 1: Calculated NLO Properties of DBTD Compounds

This table presents the calculated total dipole moment (μtot), total polarizability (αtot), and total first (βtot) and second (γtot) hyperpolarizabilities for a series of D–π–A type molecules. The calculations were performed using the M06 functional and 6-311G(d,p) basis set. rsc.orgnih.govrsc.org

Compoundμtot (D)αtot (x 10-22 esu)βtot (x 10-28 esu)γtot (x 10-33 esu)
DBTD4 --6.68-
DBTD5 --6.236.20
DBTD6 10.3621.48-6.59
DBTD7 -1.47--

Table 2: Frontier Molecular Orbital Energies and Energy Gaps of DBTD Compounds

The energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), along with the HOMO-LUMO energy gap (Egap), are key indicators of molecular reactivity and potential NLO activity. A smaller energy gap generally correlates with higher polarizability and hyperpolarizability. rsc.org

CompoundEHOMO (eV)ELUMO (eV)Egap (eV)
DBTR -5.631-2.1063.525
DBTD1 -5.711-2.6133.098
DBTD2 -5.576-2.6632.913
DBTD3 -5.662-2.6672.995
DBTD4 -5.553-2.6712.882
DBTD5 -5.583-2.6902.893
DBTD6 -5.786-2.6883.098
DBTD7 -5.915-2.7063.209

Table 3: Global Reactivity Parameters of DBTD Compounds

Chemical hardness (η) and softness (S) are global reactivity parameters derived from the HOMO-LUMO energies. Lower hardness and higher softness values indicate greater polarizability and reactivity, which are desirable for NLO materials. rsc.org

CompoundHardness (η) (eV)Softness (S) (eV-1)
DBTR 1.7620.284
DBTD1 1.5490.323
DBTD2 1.4560.343
DBTD3 1.4970.334
DBTD4 1.4410.347
DBTD5 1.4460.346
DBTD6 1.5490.323
DBTD7 1.6040.312

Applications of Thieno 3,2 B Thiophene in Advanced Functional Materials

Organic Electronics and Optoelectronics

Thieno[3,2-b]thiophene (B52689) and its derivatives are integral components in a variety of organic electronic and optoelectronic devices. nih.govrsc.org Their inherent properties, such as high charge carrier mobility and tunable energy levels, make them prime candidates for active materials in these technologies. frontiersin.orgossila.comnih.gov The versatility of the thieno[3,2-b]thiophene core allows for the synthesis of a wide range of small molecules and polymers with tailored characteristics for specific applications. ossila.commdpi.com

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, and thieno[3,2-b]thiophene-based materials have demonstrated exceptional performance in this area. ossila.commdpi.com The rigid and planar structure of the thieno[3,2-b]thiophene unit promotes ordered molecular packing in the solid state, which is crucial for efficient charge transport. researchgate.net

Derivatives such as dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) are considered benchmark organic semiconductors, enabling the fabrication of high-mobility OFETs with excellent environmental and operational stability. acs.org Researchers have developed soluble DNTT derivatives by introducing branched alkyl groups, achieving impressive hole mobilities. acs.org For instance, solution-processed OFETs based on monosubstituted DNTT derivatives have exhibited mobilities as high as 2.5 cm² V⁻¹ s⁻¹. acs.org Another approach involves using a precursor with a nonplanar structure that converts to the active semiconductor after deposition. acs.org

Copolymers incorporating thieno[3,2-b]thiophene have also yielded high-performance OFETs. A copolymer of a thieno[3,2-b]thiophene-diketopyrrolopyrrole-based monomer and thiophene (B33073) achieved a remarkable hole mobility of 1.95 cm² V⁻¹ s⁻¹. researchgate.net Similarly, donor-acceptor conjugate polymers based on 3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione (Br-TTDPP) combined with monomers like di(selenophene-2-yl)ethene (SVS) have shown high hole mobilities up to 0.196 cm² V⁻¹ s⁻¹. rsc.org

Table 1: Performance of Selected Thieno[3,2-b]thiophene-Based OFETs

MaterialProcessing MethodHole Mobility (cm² V⁻¹ s⁻¹)Ion/Ioff Ratio
Monosubstituted DNTT derivativeSolution-processed2.5~10⁷
Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymerNot specified1.95Not specified
TTDPP-SVSNot specified0.1966.5 × 10⁴
PBPTTNot specified0.2710⁴
Vapor-deposited DPh-BTBTVapor-depositedup to 2.0Not specified
Solution-processed Cn-BTBTsSolution-processed>1.0Not specified
DNTT derivativesNot specified>3.0Not specified

Thieno[3,2-b]thiophene is a valuable building block for materials used in Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient emitters. beilstein-journals.org Its electron-rich and delocalized system contributes to the development of high-performance, solution-processable OLEDs. beilstein-journals.org

A notable example is a donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which utilizes triphenylamine (B166846) as the donor, dimesitylboron as the acceptor, and a thieno[3,2-b]thiophene π-linker. beilstein-journals.org This material exhibits a high fluorescence quantum yield of 86% in solution and 41% in the solid state. beilstein-journals.org An OLED fabricated with this material as the emitter demonstrated a low turn-on voltage and achieved a maximum external quantum efficiency of 4.61%. beilstein-journals.orgresearchgate.net

Another study focused on novel fluorescent materials containing triphenylamine (TPA) and tetraphenylethylene (B103901) (TPE) linked through a thieno[3,2-b]thiophene core. acs.org These materials showed solid-state quantum yields between 9% and 58%, and OLEDs fabricated from them produced emissions from blue to yellowish-green with a maximum current efficiency of 4.70 cd A⁻¹. acs.org Furthermore, organoboron compounds derived from thieno[3,2-b]thiophene and triphenylamine units have been synthesized for OLED applications, yielding devices with sky-blue to yellowish-green emissions. rsc.org

Table 2: Performance of Selected Thieno[3,2-b]thiophene-Based OLEDs

MaterialMaximum External Quantum Efficiency (%)Maximum Current Efficiency (cd A⁻¹)Maximum Power Efficiency (lm W⁻¹)Emission Color
DMB-TT-TPA4.6110.66.70Green (λEL=512 nm)
TPA/TPE-TT derivativesNot specified4.70Not specifiedBlue to yellowish-green

In the realm of renewable energy, thieno[3,2-b]thiophene is a key component in the design of donor materials for Organic Photovoltaic (OPV) cells, also known as organic solar cells. ossila.commdpi.comresearchgate.net Its ability to promote planarity and extended π-conjugation in polymers helps in achieving low bandgaps and efficient light absorption. ossila.commetu.edu.tr

For instance, a copolymer, PTT-ODTTBT, which combines a 3-(2-octyldodecyl)thieno[3,2-b]thiophene π-bridge with a fluorinated benzothiadiazole acceptor and a thienothiophene donor, has shown significant promise. mdpi.com OPV devices based on this polymer blended with PC₇₁BM achieved a power conversion efficiency (PCE) of up to 7.05%, a high short-circuit current (Jsc) of 13.96 mA/cm², and a fill factor (FF) of 66.94%. mdpi.comdntb.gov.ua The inclusion of the thieno[3,2-b]thiophene unit was found to enhance crystallinity and charge carrier mobility. mdpi.comdntb.gov.ua

Another study reported on quinoxaline-based conjugated polymers incorporating thieno[3,2-b]thiophene. ingentaconnect.com A polymer from this study, PTT-TTDTQx, when used in a bulk heterojunction solar cell with PC₇₁BM, yielded a PCE of 2.15%. ingentaconnect.com Furthermore, thieno[3,2-b]thiophene and triphenylamine-based conjugated materials have been explored as hole transport materials in perovskite solar cells, achieving a PCE of 5.20%. frontiersin.org

Table 3: Performance of Selected Thieno[3,2-b]thiophene-Based OPVs

Polymer/MaterialDevice StructurePCE (%)Jsc (mA/cm²)FF (%)
PTT-ODTTBT:PC₇₁BMInverted7.0513.9666.94
PTT-TTDTQx:PC₇₁BMBulk Heterojunction2.15Not specifiedNot specified
Thieno[3,2-b]thiophene and TPA-based HTMPerovskite Solar Cell5.2016.929.3
Diketopyrrolopyrrole-based polymer with thieno[3,2-b]thiophene bridgeNot specified5.34Not specifiedNot specified

Thieno[3,2-b]thiophene is a versatile building block for creating electrochromic polymers with a wide range of colors and high performance. pkusz.edu.cn Electrochromic devices (ECDs) reversibly change their color upon the application of an external voltage.

Polymers created by electropolymerizing thieno[3,2-b]thiophene monomers end-capped with 3,4-ethylenedioxythiophene (B145204) (EDOT) moieties exhibit distinct electrochromic properties. pkusz.edu.cnsciengine.com By tuning the substituents on the thieno[3,2-b]thiophene core, a wide palette of colors can be achieved, including violet, deep blue, green, and even colorless transparent states. pkusz.edu.cnsciengine.com These polymers have shown high optical contrast (up to 79%), fast response times (0.57–0.80 s), and good cycling stability. pkusz.edu.cnsciengine.com

A series of polymers based on a thieno[3,2-b]thiophene core with different substituents demonstrated varied color-changing behaviors, with one polymer switching between deep blue and colorless transparent states, achieving an optical contrast of 71%. rsc.org Another study reported a solution-processable neutral green electrochromic polymer, PBOTT-BTD, which turns blue in its oxidized state. pkusz.edu.cn This material showed rapid response times and desirable contrast in both the visible and near-infrared regions. pkusz.edu.cn Additionally, copolymers have been designed for neutral black electrochromism. rsc.org

Table 4: Performance of Selected Thieno[3,2-b]thiophene-Based Electrochromic Materials

PolymerColor ChangeOptical Contrast (%)Response Time (s)Coloration Efficiency (cm² C⁻¹)
EDOT-capped TT polymersVarious (violet, blue, green, etc.)up to 790.57 - 0.80up to 234.6
P1 (TT-core with benzene (B151609) substituents)Deep blue to colorless71Coloring: 1.10, Bleaching: 1.80Not specified
PBOTT-BTDGreen to blueDesirableRapidFavorable

The development of flexible electronics is a rapidly growing field, and thieno[3,2-b]thiophene-based materials are well-suited for such applications due to their inherent mechanical flexibility and robust electronic performance. rsc.orgchemimpex.com

A copolymer, PBPTT, based on (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane and thieno[3,2-b]thiophene, has been successfully used to fabricate stable and high-performance flexible OFET devices. rsc.org These devices exhibited a charge carrier mobility of up to 0.27 cm² V⁻¹ s⁻¹ and an on/off ratio of 10⁴. rsc.org The thieno[3,2-b]thiophene moiety in the polymer backbone contributes to a planar molecular structure and strong π-stacking, which are beneficial for charge transport in flexible devices. rsc.org The development of soluble derivatives of high-performance semiconductors like DNTT is also crucial for their application in printed and flexible electronics. acs.org Furthermore, the use of thieno[3,2-b]thiophene in creating conductive polymers is essential for producing lightweight and adaptable solutions for various flexible electronic devices. chemimpex.com

Electrochromic Devices (ECDs)

Conjugated Polymers and Copolymers Based on Thieno[3,2-b]thiophene

The incorporation of the thieno[3,2-b]thiophene unit into conjugated polymers and copolymers is a powerful strategy to tune their optoelectronic properties for a wide range of applications. ossila.comresearchgate.netmetu.edu.tr Its fused-ring structure imparts rigidity and planarity to the polymer backbone, which enhances π-conjugation and facilitates intermolecular charge transport. researchgate.netmetu.edu.tr

In donor-acceptor (D-A) copolymers, thieno[3,2-b]thiophene often serves as an electron-donating unit. researchgate.netmetu.edu.tr Its use can lead to a lowering of the polymer's HOMO energy level, which can improve air stability, and a reduction in the bandgap, which is beneficial for light-harvesting applications like OPVs. researchgate.netmetu.edu.tr For example, introducing a thieno[3,2-b]thiophene donor unit in place of a single thiophene unit in a D-A-D polymer was found to enhance π-stacking and lower the bandgap from 2.0 eV to 1.7 eV. metu.edu.trresearchgate.net

The synthesis of these polymers is often achieved through methods like Stille coupling, Suzuki coupling, or Sonogashira cross-coupling polymerization. nih.govresearchgate.netmdpi.com By combining thieno[3,2-b]thiophene with various acceptor units (e.g., benzothiadiazole, diketopyrrolopyrrole) and π-bridges (e.g., acetylene, thiophene), a vast library of polymers with tailored properties can be created. researchgate.netresearchgate.netmdpi.com For instance, replacing a thiophene π-bridge with a thieno[3,2-b]thiophene π-bridge in a benzodithiophene-based copolymer resulted in a red-shifted absorption and enhanced charge carrier mobility due to increased planarity and stronger inter-chain interactions. usp.ac.fj These tailored polymers are the foundation for the high-performance devices discussed in the preceding sections.

Design Principles for Low Bandgap Polymers

The design of low bandgap polymers is crucial for enhancing the performance of organic electronic devices. A key strategy involves creating a polymer backbone with alternating electron-rich (donor) and electron-deficient (acceptor) units. mdpi.com This "push-pull" effect narrows the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, which is the bandgap of the material. mdpi.commdpi.com

Thieno[3,2-b]thiophene is often employed as a potent electron-donating unit in these architectures. mdpi.comnih.gov Its fused ring system provides a high degree of π-electron delocalization and structural rigidity, which are beneficial for charge transport. researchgate.netnih.gov When copolymerized with strong electron-accepting moieties like benzothiadiazole, diketopyrrolopyrrole, or thieno[3,4-c]pyrrole-4,6-dione, the resulting polymers exhibit significantly reduced bandgaps. mdpi.comacs.orgcut.ac.cy

Further modifications, such as the introduction of specific side chains, can also influence the polymer's properties. For instance, attaching different acceptor end groups to the conjugated side chain on the thieno[3,2-b]thiophene moiety has been shown to significantly affect the electronic, photophysical, and morphological characteristics of the resulting copolymers. mdpi.com This strategic engineering of the polymer structure allows for precise tuning of the bandgap and energy levels to optimize device performance. mdpi.compkusz.edu.cn

Charge Transport Properties in Poly(thieno[3,2-b]thiophene) Derivatives

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the semiconducting polymer layer. Poly(thieno[3,2-b]thiophene) derivatives have demonstrated excellent charge transport characteristics, making them highly suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

The planar and rigid nature of the thieno[3,2-b]thiophene unit promotes strong intermolecular π-π stacking. This ordered arrangement of polymer chains creates efficient pathways for charge carriers to move through the material, leading to high charge carrier mobility. For example, poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene] (B1142359) (PBTTT-C12) has exhibited charge carrier mobilities in the range of 0.2 to 0.6 cm²/V·s.

Theoretical studies have provided deeper insights into the structure-property relationships that govern charge transport in these materials. Quantum-chemical calculations on oligomers of increasing chain length have been used to understand the changes in electronic and optical properties when incorporating thienothiophene units into polythiophene chains. acs.org These studies help in designing new polymer structures with enhanced charge transport capabilities.

The introduction of alkyl side chains and their positioning on the polymer backbone also play a crucial role. For instance, a study on alkyl-substituted polythieno[3,2-b]thiophenes revealed that polymers prepared via specific coupling reactions, leading to a more regular structure, exhibited longer absorption wavelengths and lower optical bandgaps. acs.org This highlights the importance of controlling the polymer's regiochemistry to optimize its electronic properties and, consequently, its charge transport performance.

Sensor Technologies

The unique electronic and structural properties of thieno[3,2-b]thiophene derivatives have led to their application in sensor technologies. nih.gov Their ability to interact with various analytes and translate that interaction into a measurable electrical or optical signal makes them promising candidates for chemical sensors.

One notable application is in the development of organic thin-film transistor (OTFT)-based gas sensors. A sensor utilizing a solution-processable poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT-C14) polymer as the organic channel demonstrated selective and high responsiveness to low concentrations of ammonia (B1221849) gas at room temperature. researcher.life The sensor showed significant changes in its transistor parameters, such as channel mobility and threshold voltage, upon exposure to ammonia. researcher.life The interdigitated channel design enabled the detection of ammonia concentrations below 10 ppm, with a detection limit of 2 ppm. researcher.life

The sensing mechanism is attributed to the electrostatic and chemical interactions between the analyte gas and the PBTTT-C14 semiconductor. researcher.life Furthermore, thieno[3,2-b]thiophene-2-carbaldehyde (B1299956) has been identified as an excellent chemosensor, highlighting the versatility of functionalized thieno[3,2-b]thiophene molecules in sensor applications. biosynth.com The adaptability of these materials allows for the design of sensors for a wide range of chemical species.

Hole Transport Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. A critical component of these cells is the hole transport material (HTM), which facilitates the extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. researchgate.net Thieno[3,2-b]thiophene-based molecules have proven to be excellent candidates for HTMs due to their favorable electronic properties and structural stability. frontiersin.orgepfl.ch

The design of effective HTMs requires a highest occupied molecular orbital (HOMO) energy level that is well-aligned with the valence band of the perovskite material to ensure efficient hole extraction. acs.org Thieno[3,2-b]thiophene derivatives can be chemically modified to tune their HOMO levels for optimal alignment. frontiersin.orgacs.org For instance, three novel π-extended conjugated materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine were synthesized and applied as HTMs in p-i-n architecture PSCs. frontiersin.org These materials exhibited suitable HOMO energy levels and contributed to devices with power conversion efficiencies (PCEs) up to 5.20%. researchgate.netfrontiersin.org

In another study, three HTMs were synthesized by linking arylamine-based ligands to a thieno[3,2-b]thiophene core. epfl.chacs.org One of these derivatives achieved a remarkable PCE exceeding 18%, slightly outperforming the benchmark HTM, spiro-OMeTAD. epfl.ch Furthermore, new HTMs based on thieno[3,2-b]indole cores have led to PSCs with efficiencies of 18.14% and high photovoltages exceeding 1.11 V. rsc.org These findings underscore the potential of thieno[3,2-b]thiophene-based structures as high-performance HTMs in perovskite solar cell technology. frontiersin.org

Functional Supramolecular Chemistry Incorporating Thieno[3,2-b]thiophene

The rigid and planar structure of thieno[3,2-b]thiophene, along with its potential for functionalization, makes it a valuable building block in supramolecular chemistry. biosynth.comossila.com Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions.

Thieno[3,2-b]thiophene derivatives can be used to construct a variety of supramolecular architectures, including self-assembling systems and molecular sensors. For example, 2,3,5,6-tetrabromothieno[3,2-b]thiophene (B54379) serves as a versatile intermediate for synthesizing more complex structures like supramolecules and ladder-type polythienothiophenes. ossila.com These ladder-type polymers, with their extended conjugation, are of interest for applications in organic electronics. ossila.com

The ability of thieno[3,2-b]thiophene-based molecules to engage in specific intermolecular interactions, such as π-π stacking and hydrogen bonding, is key to their use in supramolecular assembly. Thieno[3,2-b]thiophene-2-carbaldehyde, for instance, is a molecule that can be utilized in supramolecular chemistry due to its processability and ability to form well-defined morphologies. biosynth.com The fusion of another thiophene ring to thieno[3,2-b]thiophene to form dithieno[3,2-b:2′,3′-d]thiophene (DTT) further expands the possibilities for creating functional supramolecular systems with applications in organic electronics and as fluorescent probes. nih.govrsc.org

Thieno 3,2 B Thiophene As a Scaffold in Medicinal and Agrochemical Chemistry Chemistry Focused

Synthetic Strategies for Thieno[3,2-b]thiophene-Based Bioactive Analogs

The construction and elaboration of the thieno[3,2-b]thiophene (B52689) core are pivotal for exploring its potential in drug discovery. Synthetic chemists have developed a variety of strategies to access diverse analogs, ranging from classical cyclization methods to modern cross-coupling reactions.

Scaffold Modification and Derivatization Approaches

Modification of the thieno[3,2-b]thiophene scaffold is crucial for fine-tuning the physicochemical and biological properties of the resulting analogs. A common and traditional approach begins with 3-bromothiophene (B43185), which undergoes a multi-step sequence involving lithiation, reaction with elemental sulfur, and subsequent cyclization to form the core structure. x-mol.netrsc.org This foundational scaffold can then be further functionalized.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful tools for introducing a wide array of substituents onto the thieno[3,2-b]thiophene ring system. rsc.orgnih.gov These methods allow for the precise installation of aryl, heteroaryl, and alkyl groups at specific positions, which is essential for systematic structure-activity relationship studies. For instance, 2,5-dibromothieno[3,2-b]thiophene (B1273552) serves as a versatile intermediate for Suzuki coupling reactions to synthesize derivatives end-capped with phenyl units. rsc.orgnih.gov

More direct and efficient methods have also been established. The Fiesselmann thiophene (B33073) synthesis, for example, allows for the construction of substituted thieno[3,2-b]thiophene-2-carboxylates through the condensation of chlorothiophene carboxylates with methyl thioglycolate. researchgate.net Another innovative strategy involves the cascade cyclization of alkynyl diol derivatives, which provides a step-efficient route to multisubstituted thieno[3,2-b]thiophenes. x-mol.net Furthermore, selective functionalization of all four positions on the scaffold has been achieved through regioselective magnesiation, starting from 2,5-dichlorothieno[3,2-b]thiophene (B3327839), which opens avenues for creating fully decorated structures. researchgate.net

Rational Design Principles for Target-Oriented Synthesis

The synthesis of thieno[3,2-b]thiophene analogs is increasingly guided by rational design principles, where the chemical structure is tailored to interact with a specific biological target. This approach has been successfully applied in the development of agonists for G protein-coupled receptor 35 (GPR35), a target implicated in inflammatory diseases. semanticscholar.orgfrontiersin.org The design of these molecules focuses on incorporating a carboxylic acid moiety, which has been identified as a key pharmacophore for GPR35 activation. semanticscholar.org

In the field of oncology, the thieno[2,3-d]pyrimidine (B153573) scaffold, an isomer of the thieno[3,2-b] system, has been a focus for designing kinase inhibitors. semanticscholar.orgnih.gov The design strategy often involves mimicking the adenine (B156593) core of ATP to create competitive inhibitors. Molecular docking studies guide the placement of substituents to maximize interactions with the kinase active site, leading to potent and selective inhibitors of targets like Fms-like tyrosine kinase 3 (FLT3). nih.gov

The inherent electronic properties of the thieno[3,2-b]thiophene core also make it suitable for rational design in materials science. It is used as a planar, electron-rich π-spacer in D-π-A (Donor-π-Acceptor) organic dyes for dye-sensitized solar cells. frontiersin.org The design principle involves creating a coplanar arrangement between the donor and the thieno[3,2-b]thiophene bridge to enhance intramolecular charge transfer, a key process for efficient solar cell performance. frontiersin.org

Chemical Structure-Activity Relationship (SAR) Studies via Structural Modifications

Understanding the relationship between the chemical structure of thieno[3,2-b]thiophene derivatives and their biological activity is paramount for optimizing lead compounds. SAR studies involve systematic modifications of the scaffold and its substituents to map the chemical features essential for target interaction.

Impact of Substituent Position and Nature on Chemical Features

The biological activity of thieno[3,2-b]thiophene-based compounds is highly sensitive to the position and chemical nature of their substituents. This is clearly demonstrated in the development of agonists for GPR35, where the thieno[3,2-b]thiophene-2-carboxylic acid framework is the starting point. semanticscholar.org

The carboxylic acid group at the C2 position is considered critical for agonist activity. semanticscholar.org The potency and efficacy of these agonists are significantly modulated by substituents at the C3 and C6 positions. For example, the removal of a methyl group from the C3 position and a bromo group from the C6 position in a lead compound resulted in a more than 600-fold decrease in potency. semanticscholar.org This highlights the crucial role of these substituents in forming productive interactions with the receptor.

Further SAR studies on this series revealed that replacing the C3-methyl group with longer n-alkyl chains, such as a hexyl group, also led to a reduction in both potency and efficacy. semanticscholar.org Altering the core scaffold itself, for instance by expanding it to a dithieno[3,2-b:2′,3′-d]thiophene system, was also detrimental to activity, causing a drop in potency. semanticscholar.org These findings underscore the specific spatial and electronic requirements for GPR35 activation, where the size, position, and nature of the substituents on the thieno[3,2-b]thiophene core are precisely tuned for optimal biological function.

Table 1: SAR of Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as GPR35 Agonists semanticscholar.org
CompoundModification vs. Parent CompoundImpact on Potency
Thieno[3,2-b]thiophene-2-carboxylic acidRemoval of C3-methyl and C6-bromo groups>600-fold decrease
6-Bromo-3-hexylthieno[3,2-b]thiophene-2-carboxylic acidReplacement of C3-methyl with C3-hexyl~54-fold decrease
3-Bromo-6-methyl-dithieno[3,2-b:2',3'-d]thiophene-2-carboxylic acidExpansion of thieno[3,2-b]thiophene coreLower potency

Computational Approaches in Ligand Design and Interaction Modeling

Computational chemistry provides powerful tools to rationalize experimental findings and guide the design of new, more potent bioactive molecules. Molecular docking, in particular, is instrumental in predicting and analyzing the binding of ligands to their macromolecular targets.

Molecular Docking Studies (Chemical Binding Modes)

Molecular docking simulations have provided significant insights into how thieno[3,2-b]thiophene-based ligands interact with their protein targets at an atomic level. These studies help to explain observed SAR data and guide the rational design of next-generation compounds.

For thieno[2,3-d]pyrimidine-based inhibitors targeting kinases like FLT3, docking studies have revealed key binding interactions within the ATP-binding pocket. nih.gov The simulations show that the core heterocycle often forms crucial hydrogen bonds with hinge region residues, while substituents are positioned to occupy adjacent hydrophobic pockets. For example, docking of inhibitors into the FLT3 active site (PDB: 4XUF) highlighted important interactions with residues such as Leu616 and Cys694. nih.gov Similarly, in studies of thieno[2,3-b]thiophene (B1266192) derivatives as EGFR inhibitors, docking models showed hydrogen bond formation with the key gatekeeper residue Met793. acs.org

In the case of GPR35 agonists, docking models have been used to understand the binding of thieno[2,3-b]pyridine (B153569) derivatives. These studies predict that the ligands form hydrogen bonds with key residues like Tyr243 and Arg239, while the bicyclic core inserts into a lipophilic pocket, making π-π stacking interactions with residues such as Phe147. mdpi.com These computational models provide a structural hypothesis for the observed SAR, where the critical carboxylic acid group acts as a hydrogen bond acceptor and the substituted thieno[3,2-b]thiophene scaffold optimizes hydrophobic and aromatic interactions.

Table 2: Predicted Chemical Binding Interactions from Molecular Docking Studies
Ligand ClassBiological TargetKey Predicted InteractionsInteracting Residues (Examples)
Thieno[2,3-d]pyrimidine derivativesFLT3 KinaseHydrogen bonding, hydrophobic interactionsLeu616, Cys694 nih.gov
Thieno[2,3-b]thiophene derivativesEGFR KinaseHydrogen bondingMet793 acs.org
Thieno[2,3-b]pyridine derivativesGPR35Hydrogen bonding, π-π stacking, lipophilic contactsTyr243, Arg239, Phe147 mdpi.com

Quantum Chemical Descriptors for Chemical Reactivity in Biological Contexts

The inherent reactivity of the thieno[3,2-b]thiophene scaffold and its derivatives, a key determinant of their biological activity, can be rationalized and predicted through the lens of quantum chemical descriptors. Computational methods, particularly Density Functional Theory (DFT), provide valuable insights into the electronic structure and reactivity of these molecules.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity and polarizability. acs.org For instance, DFT calculations on thieno[3,2-b]thiophene derivatives have shown that structural modifications can significantly alter these frontier orbital energies and, consequently, the molecule's electronic properties and potential for biological interactions. frontiersin.org

The distribution of these frontier orbitals is also crucial. In many thieno[3,2-b]thiophene derivatives, the HOMO is localized on the electron-rich thienothiophene core, while the LUMO may be distributed across peripheral substituents. This separation of frontier orbitals can facilitate intramolecular charge transfer, a process relevant to the mechanism of action of some biologically active molecules. rsc.org

Other global reactivity descriptors derived from HOMO and LUMO energies, such as chemical potential (μ), chemical hardness (η), global softness (σ), and the global electrophilicity index (ω), offer a more nuanced understanding of reactivity. rsc.org Chemical hardness, for example, measures the resistance to a change in electron distribution, with softer molecules generally being more reactive. rsc.org Studies have shown a correlation between these calculated parameters and the observed biological activities of thieno[3,2-b]thiophene-containing compounds. rsc.org

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are instrumental in predicting how a thieno[3,2-b]thiophene derivative might interact with biological targets, such as receptor binding sites or enzyme active sites, through electrostatic interactions. sciforum.netumich.edu For example, the MEP of benzofused thieno[3,2-b]furans has been used to explain their reactivity differences. sciforum.netumich.edu

Furthermore, local reactivity descriptors, like the Fukui functions, can pinpoint the specific atoms or functional groups within the thieno[3,2-b]thiophene system that are most susceptible to nucleophilic or electrophilic attack. This level of detail is invaluable for understanding metabolic transformations and for designing derivatives with enhanced or modulated reactivity profiles. For instance, theoretical studies on benzofused thieno[3,2-b]furans have correctly identified the C(2) atom as being highly reactive towards electrophiles. sciforum.net

Table 1: Calculated Quantum Chemical Descriptors for Selected Thieno[3,2-b]thiophene Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Egap (eV)Key Finding
Thieno[3,2-b]thiophene-5.2--Suitable for hole transport.
2-[2,2'-bithiophen]-5-yl-thieno[3,2-b]thiophene--3.1HOMO localized on the thienothiophene core, LUMO on the bithiophene substituent.
Thieno[3,2-b]thiophene-based Hole Transport Materials (M1, M2, M3)-5.05, -5.08, -5.01-2.34, -2.28, -2.34-HOMO/LUMO levels are crucial for charge injection and transport in devices. frontiersin.org
Dithieno[3,2-b:2′,3′-d]thiophene-based polymers--2.18–3.21Band-gap is influenced by the polymer composition. rsc.org
Indacenodithieno[3,2-b]thiophene-based acceptors--VariesSmaller band gaps lead to improved efficiency in organic solar cells. acs.org

Prodrug and Delivery System Chemistry Incorporating the Thieno[3,2-b]thiophene Core

The thieno[3,2-b]thiophene scaffold can be chemically modified to create prodrugs, which are inactive or less active precursors that are metabolically converted to the active drug in the body. This approach can be used to improve pharmacokinetic properties, such as absorption, distribution, and duration of action.

A notable example involves the development of thienothiophene-naltrexone prodrugs for long-acting injectable formulations. google.com In this design, the thieno[3,2-b]thiophene core acts as a central linker to which two molecules of naltrexone (B1662487) are attached via ester bonds. The synthesis can be initiated from 2,5-dibromothieno[3,2-b]thiophene. google.com A palladium-mediated cross-coupling reaction followed by ester hydrolysis yields 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)diacetic acid. google.com This diacid can then be coupled to naltrexone using standard peptide coupling reagents. google.com The resulting prodrug is designed for slow hydrolysis in vivo, releasing the active naltrexone over an extended period.

The thieno[3,2-b]thiophene core has also been incorporated into drug delivery systems. For instance, thieno[3,2-b]thiophene-2,5-dicarboxylic acid has been used as a rigid and planar bridging ligand to construct metal-organic frameworks (MOFs). These MOFs can encapsulate therapeutic agents, allowing for their controlled release and targeted delivery. The structural robustness and π-system of the thieno[3,2-b]thiophene unit contribute to the stability and functionality of these delivery platforms.

Furthermore, the unique optical properties of some thieno[3,2-b]thiophene derivatives are being explored for theranostic applications, combining therapy and diagnosis. For example, thieno[3,2-b]thiophene-fused BODIPY dyes have been synthesized. rsc.org These molecules exhibit near-infrared absorption and can generate singlet oxygen, making them potential photosensitizers for photodynamic therapy. rsc.org The thieno[3,2-b]thiophene moiety extends the π-conjugation, shifting the absorption to the near-infrared region, which allows for deeper tissue penetration of light. rsc.org

Future Outlook and Emerging Research Frontiers in Thieno 3,2 B Thiophene Research

Development of Novel and Sustainable Synthetic Methodologies for Thieno[3,2-b]thiophene (B52689)

Emerging research focuses on creating step-efficient syntheses that utilize simple, commercially available raw materials. mdpi.com A significant advancement is the development of cascade cyclization reactions. For instance, a step-efficient protocol has been developed for synthesizing multisubstituted thieno[3,2-b]thiophenes through the bisulfur cyclization of alkynyl diols using reagents like I₂/Na₂S₂O₃. mdpi.com This approach avoids the limitations of older methods that required high temperatures or resulted in very low yields. mdpi.com Other modern strategies include:

Nucleophilic Aromatic Substitution (SNA r): An efficient method involves constructing the thieno[3,2-b]thiophene scaffold from 3-nitrothiophenes containing carbonyl groups. This strategy relies on the SNA r reaction of the nitro group with thiolates. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Stille coupling reactions are instrumental in synthesizing various thieno[3,2-b]thiophene derivatives. ox.ac.ukmdpi.com These methods allow for the precise introduction of different functional groups, such as aryl moieties, onto the TT core. mdpi.com For example, 3,6-dibromothieno[3,2-b]thiophene (B1311239) is a key intermediate that can be functionalized via Negishi cross-coupling. ossila.com

"Halogen Dance" Reaction: An interesting approach to obtain specific isomers like 3,6-dibromothieno[3,2-b]thiophene involves the "halogen dance" reaction of 2,5-dibromothieno[3,2-b]thiophene (B1273552) with lithium diisopropyl amide (LDA). ossila.com

Advanced Thieno[3,2-b]thiophene-Based Functional Materials for Next-Generation Technologies

The unique planar and rigid structure of the thieno[3,2-b]thiophene core, combined with its extended π-conjugation, makes it an exceptional candidate for a wide range of next-generation technologies. mdpi.compkusz.edu.cn Its derivatives are key components in organic electronics due to their excellent charge transport properties and thermal stability.

Key application areas include:

Organic Field-Effect Transistors (OFETs): Thieno[3,2-b]thiophene-based polymers and small molecules consistently demonstrate high charge carrier mobilities. For instance, a polymer derived from a thieno[3,2-b]thiophene-diketopyrrolopyrrole monomer achieved a hole mobility of up to 1.95 cm²/V·s. researchgate.net Similarly, dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives have shown high field-effect mobility, reaching up to 8 cm²/V·s in vapor-processed transistors. researchgate.net

Organic Photovoltaics (OPVs): The TT core is used to construct both donor and acceptor materials for OPV devices. ox.ac.uk Its incorporation helps to tune the material's band gap and energy levels, leading to improved power conversion efficiencies (PCE). ox.ac.ukresearchgate.net For example, a novel fused hexacyclic monomer incorporating thieno[3,2-b]thiophene was used to create a polymer (P4TBT) that achieved a PCE of 2.5% in bulk heterojunction solar cells. ox.ac.uk Replacing a benzene (B151609) unit with a thieno[3,2-b]thiophene unit in a donor molecule resulted in red-shifted absorption and a high short-circuit current (Jsc) of 9.33 mA/cm². ntu.edu.sg

Perovskite Solar Cells (PSCs): TT-based conjugated materials are being developed as efficient hole transport materials (HTMs) for PSCs. frontiersin.org Three novel materials based on thieno[3,2-b]thiophene and 4,4′-dimethoxytriphenylamine demonstrated promising properties, leading to PSCs with a PCE of up to 5.20%. frontiersin.org

Electrochromic Materials: The ease of functionalization at the β,β′ (3,6-) positions allows for the fine-tuning of the optical and electrochemical properties of TT-based polymers. pkusz.edu.cn This has led to the development of electrochromic materials with a wide variety of colors, high optical contrast (up to 79%), and good cycling stability. pkusz.edu.cn

Energy Storage: Donor-acceptor (D-A) type conjugated polymers containing a thieno[3,2-b]thiophene unit are being explored as anode materials for lithium-ion batteries (LIBs). mdpi.com Composites of these polymers with activated carbon have shown high reversible specific capacities and excellent cycling performance. mdpi.com

Performance of Thieno[3,2-b]thiophene-Based Materials in Various Technologies
ApplicationThieno[3,2-b]thiophene DerivativeKey Performance MetricReference
OFETsPolymer with Thieno[3,2-b]thiophene-diketopyrrolopyrroleHole Mobility: 1.95 cm²/V·s researchgate.net
OFETsDinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivativeHole Mobility: up to 8 cm²/V·s researchgate.net
OPVsP4TBT Polymer with nih.govPCBMPCE: 2.5% ox.ac.uk
OPVsDi(HTh2BT)DTCTT (Donor Molecule)Jsc: 9.33 mA/cm² ntu.edu.sg
PSCsTT and TPA(OMe)₂-based HTMPCE: 5.20% frontiersin.org
ElectrochromicsTT-EDOT based polymersOptical Contrast: up to 79% pkusz.edu.cn
LIB AnodesPTPTD@AC compositeCapacity: 247.3 mAh/g after 300 cycles mdpi.com

Interdisciplinary Research Directions and Cross-Pollination with Other Fields

The versatility of the thieno[3,2-b]thiophene scaffold extends beyond materials science, creating opportunities for interdisciplinary research.

Medicinal Chemistry and Biology: Derivatives of thieno[3,2-b]thiophene have shown potential as biologically active compounds. mdpi.com Research has explored their use as antibacterial agents and for applications in glaucoma treatment. researchgate.net The development of TT-based fluorescent probes and sensors for biodiagnostics represents a significant area of future growth. mdpi.com

Sensor Technology: The sensitivity of the electronic properties of TT derivatives to their environment makes them suitable for chemical sensors. For example, polymers based on 4-(thieno[3,2-b]thiophen-3-yl)benzonitrile are being investigated for their sensing capabilities.

Liquid Crystals: The rigid, planar structure of the TT core is conducive to forming materials with liquid crystal behavior, opening avenues in display technologies and smart materials. researchgate.net

The fusion of thieno[3,2-b]thiophene chemistry with polymer science, nanotechnology, and biology is expected to yield novel materials with multifunctional properties, such as biocompatible electronic devices and advanced diagnostic tools.

Scalability and Industrial Relevance of Thieno[3,2-b]thiophene Derivatives

For thieno[3,2-b]thiophene-based materials to transition from the laboratory to commercial applications, the scalability of their synthesis is a critical hurdle. mdpi.com Many current synthetic methods, while effective at a lab scale, are not economically viable for large-scale industrial production due to multi-step processes, expensive catalysts (like palladium), and the need for extensive purification. mdpi.comresearchgate.net

Future research must address these challenges by:

Developing Catalyst-Free or Earth-Abundant Metal-Catalyzed Reactions: Reducing the reliance on expensive precious metal catalysts like palladium is crucial for lowering production costs.

Optimizing Reaction Conditions: Research into flow chemistry and process optimization can lead to more efficient, continuous, and safer production methods compared to traditional batch processing.

Improving Step Economy: The development of one-pot or cascade reactions that build the complex TT core from simple starting materials in a single process is paramount for industrial relevance. mdpi.comnih.gov

The industrial relevance of TT derivatives is directly tied to their performance advantages in high-value applications like high-performance OFETs, stable solar cells, and advanced displays. mdpi.comossila.com As the demand for these technologies grows, the impetus to develop scalable and cost-effective synthetic routes for high-purity thieno[3,2-b]thiophene building blocks will intensify.

Q & A

Q. What are the established synthetic routes for indeno[1,2-b]thiophene derivatives, and how can their regioselectivity be optimized?

Methodological Answer: The synthesis of indeno[this compound derivatives often involves cyclization reactions or metalation strategies. For example, n-butyllithium-mediated metalation of 4H-indeno[this compound followed by carboxylation with dry ice yields regioselective carboxylic acid derivatives (e.g., 4-carboxylic acid) due to the fused thiophene-benzene structure . To optimize regioselectivity, researchers should analyze the electronic effects of substituents and the steric constraints of the fused ring system. Computational tools (e.g., DFT calculations) can predict reactive sites, while experimental validation via NMR and X-ray crystallography confirms structural outcomes .

Q. How should researchers design experiments to characterize the thermodynamic stability of indeno[this compound-based compounds?

Methodological Answer: Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Gas-phase thermochemistry data (e.g., enthalpy of formation) are available via NIST Chemistry WebBook for benchmarking . For novel derivatives, combine experimental data with computational methods (e.g., Gaussian software for Gibbs free energy calculations) to predict stability under varying conditions. Always report uncertainties and validate results against known analogs .

Q. What literature search strategies are effective for identifying prior work on thiophene derivatives?

Methodological Answer: Use structured keyword combinations in SciFinder or Reaxys, such as "indenothiophene synthesis" + "regioselectivity" + "X-ray structure". Filter results by publication type (e.g., peer-reviewed journals) and exclude patents to focus on academic research. Cross-reference citations in foundational papers (e.g., MacDowell & Jeffries, 1970 ) to trace methodological evolution. Document search terms and inclusion/exclusion criteria to ensure reproducibility .

Advanced Research Questions

Q. How can spectroelectrochemical data resolve contradictions in the stability of radical intermediates in naphtho[this compound derivatives?

Methodological Answer: Radical stability under electrochemical conditions can be probed using cyclic voltammetry (CV) combined with in-situ UV-Vis spectroscopy. For example, naphtho[this compound derivatives show varying radical lifetimes at 1.55 V, with some forming stable intermediates (e.g., compound 1b) and others decaying rapidly (e.g., 1a) . To resolve contradictions, replicate experiments under inert atmospheres (e.g., argon) to exclude oxygen interference. Apply the false discovery rate (FDR) method to statistically assess significance across multiple trials .

Q. What frameworks are recommended for evaluating the ethical and feasibility challenges in toxicity studies of thiophene derivatives?

Methodological Answer: Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design toxicity studies. For example, EFSA identified gaps in thiophene toxicity data due to invalid NOAEL determinations in industry submissions . Address this by prioritizing in vitro assays (e.g., Ames test) before animal studies, ensuring compliance with OECD guidelines. Document ethical approvals and data-sharing plans to enhance transparency .

Q. How should researchers address discrepancies between computational predictions and experimental results in thiophene ring functionalization?

Methodological Answer: Discrepancies often arise from incomplete basis sets in DFT calculations or solvent effects unaccounted for in simulations. To mitigate this, calibrate computational models using experimental data from structurally characterized analogs (e.g., indeno[this compound carboxylic acids ). Perform sensitivity analyses to identify variables (e.g., solvation energy) with the highest impact on outcomes. Publish negative results to inform future modeling efforts .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing small-sample datasets in thiophene reactivity studies?

Methodological Answer: For small datasets (n < 30), use non-parametric tests like the Mann-Whitney U test to compare groups. Apply Benjamini-Hochberg correction to control the false discovery rate (FDR) when testing multiple hypotheses . Report effect sizes and confidence intervals to contextualize significance. For catalytic studies, normalize rates to surface area or active sites to reduce variability .

Q. How can researchers ensure reproducibility in synthetic protocols for indeno[this compound derivatives?

Methodological Answer: Document reaction parameters (e.g., temperature gradients, stirring rates) and raw data (e.g., TLC/Rf values) in supplemental materials. Use IUPAC nomenclature consistently and deposit crystal structures in the Cambridge Structural Database. Collaborate with third-party labs for independent validation, especially for high-impact findings .

Contradiction & Knowledge Gap Management

Q. What strategies mitigate risks when existing literature on thiophene photostability conflicts with new experimental data?

Methodological Answer: Conduct a systematic review to identify contextual differences (e.g., light sources, solvent polarity). Replicate key studies using identical conditions. If contradictions persist, propose mechanistic hypotheses (e.g., triplet-state quenching) and validate via time-resolved spectroscopy. Use platforms like Zenodo to share raw datasets, enabling meta-analyses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.